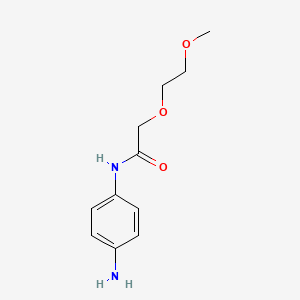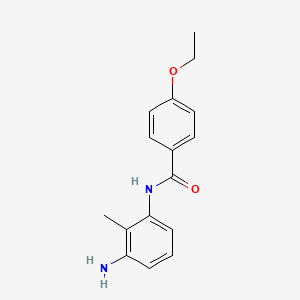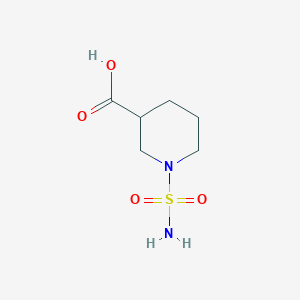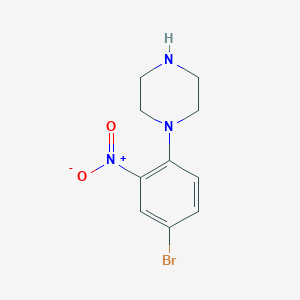
N,N-Diallyl-3-aminobenzamide
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diallyl-3-aminobenzamide typically involves the reaction of 3-aminobenzamide with allyl bromide in the presence of a base such as triethylamine. This reaction is often carried out under microwave irradiation to enhance the yield and reduce reaction time .
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions: N,N-Diallyl-3-aminobenzamide can undergo various chemical reactions, including:
Radical Polymerization: This compound can participate in radical polymerization reactions, particularly when protonated or in the form of quaternary ammonium salts.
Substitution Reactions: The presence of the amino group allows for substitution reactions, particularly with electrophiles.
Common Reagents and Conditions:
Radical Polymerization: Typically involves radical initiators such as benzoyl peroxide or azobisisobutyronitrile.
Substitution Reactions: Common reagents include allyl bromide and bases like triethylamine.
Major Products:
Polymerization Products: Depending on the conditions, the compound can form various polymeric structures.
Substitution Products: The primary product is this compound itself when synthesized from 3-aminobenzamide and allyl bromide.
Aplicaciones Científicas De Investigación
N,N-Diallyl-3-aminobenzamide is used extensively in scientific research, particularly in the following areas:
Mecanismo De Acción
The mechanism of action of N,N-Diallyl-3-aminobenzamide is not extensively documented. its structural similarity to 3-aminobenzamide suggests it may interact with enzymes such as poly ADP ribose polymerase (PARP), which is involved in DNA repair and programmed cell death . This interaction could potentially inhibit the enzyme’s activity, similar to the action of 3-aminobenzamide .
Comparación Con Compuestos Similares
3-Aminobenzamide: An inhibitor of PARP, used in DNA repair studies.
N,N-Diallyl-N’-acetylhydrazine: Another diallyl compound used in radical polymerization studies.
Uniqueness: N,N-Diallyl-3-aminobenzamide is unique due to its dual functionality, allowing it to participate in both polymerization and substitution reactions. Its structure also enables it to potentially interact with biological targets like PARP, making it valuable in both chemical and biological research .
Propiedades
IUPAC Name |
3-amino-N,N-bis(prop-2-enyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-3-8-15(9-4-2)13(16)11-6-5-7-12(14)10-11/h3-7,10H,1-2,8-9,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQRDMDQCQPDKRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)C(=O)C1=CC(=CC=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(2-Nitrophenyl)methyl]-1,4-diazepane](/img/structure/B3072528.png)





![3-([4-(Trifluoromethoxy)benzyl]thio)propanoic acid](/img/structure/B3072566.png)


![2-Ethoxy-6-[(propylamino)methyl]phenol](/img/structure/B3072581.png)


